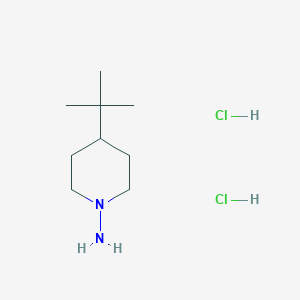

4-Tert-butylpiperidin-1-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-tert-butylpiperidin-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-9(2,3)8-4-6-11(10)7-5-8;;/h8H,4-7,10H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPGUVILUYTTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCN(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Properties of 4-Tert-butylpiperidin-1-amine Dihydrochloride in Organic Solvents

Executive Summary & Compound Profile

4-Tert-butylpiperidin-1-amine dihydrochloride is a specialized hydrazine-derived building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Structurally, it consists of a piperidine ring substituted with a lipophilic tert-butyl group at the C4 position and a polar amino group at the N1 position.

The dihydrochloride salt form (2HCl) dramatically alters the solubility profile compared to its free base. While the free base exhibits lipophilic characteristics due to the bulky tert-butyl moiety, the dihydrochloride salt is highly polar and ionic. This duality dictates its behavior: it is generally soluble in high-dielectric protic solvents and insoluble in non-polar hydrocarbons.

Physicochemical Identity

| Property | Detail |

| Chemical Name | 4-(tert-butyl)piperidin-1-amine dihydrochloride |

| Structure Description | N-amino piperidine ring with C4-t-butyl substitution |

| Molecular Formula | C |

| Molecular Weight | ~229.2 g/mol (Salt); ~156.3 g/mol (Free Base) |

| CAS Number | 1803594-89-9 (Salt form reference) |

| Key Functional Groups | Primary amine (hydrazinyl), Tertiary amine (cyclic), tert-Butyl |

| Acidity (pKa) | ~11.0 (Ring N), ~3-4 (Hydrazine N, estimated) |

Solubility Profile in Organic Solvents[7][8]

The following solubility data is synthesized from structure-activity relationship (SAR) analysis of analogous N-aminopiperidine salts. The presence of the dihydrochloride counterions dominates the lattice energy, rendering the compound insoluble in non-polar media despite the lipophilic tert-butyl tail.

Quantitative Solubility Estimates (at 25°C)

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Insight |

| Polar Protic | Water | High | > 100 mg/mL | Strong ion-dipole interactions; hydration of Cl⁻ ions. |

| Methanol | High | 50 - 100 mg/mL | Excellent solvation of the ionic lattice; preferred for reactions. | |

| Ethanol | Moderate | 10 - 30 mg/mL | Reduced dielectric constant lowers solubility compared to MeOH. | |

| Isopropanol | Low | < 5 mg/mL | Steric bulk of solvent interferes with ion solvation. | |

| Polar Aprotic | DMSO | High | > 50 mg/mL | High dielectric constant disrupts ionic lattice effectively. |

| DMF | Moderate | 20 - 40 mg/mL | Good solubility, often used for coupling reactions. | |

| Acetonitrile | Sparingly | < 1 mg/mL | Insufficient polarity to overcome lattice energy of the 2HCl salt. | |

| Non-Polar / Low Polarity | Dichloromethane (DCM) | Insoluble | < 0.1 mg/mL | Common solvent for the free base, but poor for the 2HCl salt. |

| Tetrahydrofuran (THF) | Insoluble | < 0.1 mg/mL | Ether oxygens cannot effectively solvate the chloride anions. | |

| Ethyl Acetate | Insoluble | < 0.1 mg/mL | Used as an anti-solvent to precipitate the salt. | |

| Toluene / Hexane | Insoluble | ~ 0 mg/mL | Complete lack of interaction; used for washing/purification. |

Critical Note: The tert-butyl group increases the lipophilicity of the free base, making the free amine soluble in DCM and Toluene. However, in the dihydrochloride form , the ionic lattice energy overrides this lipophilicity, enforcing a solubility profile typical of inorganic salts.

Experimental Protocols for Solubility Determination

To validate these properties for a specific batch or application, the following self-validating protocols are recommended.

Protocol A: Visual Solubility Screening (Tier 1)

Use this for rapid solvent selection during reaction optimization.

-

Preparation: Weigh 10 mg of the dihydrochloride salt into a clear 4 mL glass vial.

-

Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

-

Agitation: Vortex for 60 seconds.

-

Observation: If clear, record as Soluble (>100 mg/mL) .

-

-

Dilution: If undissolved, add solvent in 100 µL increments (vortexing between additions) until total volume is 1.0 mL (10 mg/mL).

-

Observation: If clear, record as Moderately Soluble (10-100 mg/mL) .

-

-

Heating: If still undissolved, heat to 40°C for 5 minutes.

-

Observation: If clear upon heating but precipitates on cooling, record as Temperature-Dependent .

-

-

Final Classification: If solid remains at 1.0 mL, record as Sparingly Soluble / Insoluble .

Protocol B: Gravimetric Saturation Method (Tier 2)

Use this for precise data required for formulation or crystallization.

-

Saturation: Add excess compound (~200 mg) to 2 mL of solvent in a sealed vial.

-

Equilibration: Stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under vacuum (using a rotary evaporator or centrifugal concentrator).

-

Measurement: Weigh the dried residue.

-

Calculation:

-

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting the appropriate solvent system based on the intended process (Reaction vs. Purification).

Caption: Decision tree for solvent selection emphasizing the incompatibility of ketones due to hydrazone formation and the use of anti-solvents for purification.

Technical Considerations & Stability

Hygroscopicity & Handling

Amine dihydrochloride salts are typically hygroscopic . The 4-tert-butyl group provides some steric bulk, potentially reducing the rate of moisture uptake compared to the unsubstituted parent, but the salt will still deliquesce if exposed to humid air.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Handling: Weigh quickly in a low-humidity environment.

Chemical Incompatibility (Critical)

As a hydrazine derivative (N-amino), this compound is a potent nucleophile.

-

Ketones/Aldehydes: Do NOT use Acetone, MEK, or Acetaldehyde as solvents. The primary amino group will react rapidly to form hydrazones (Schiff bases), consuming the starting material.

-

Chlorinated Solvents: While generally stable in DCM, the salt is insoluble. If the free base is generated in situ (using TEA/DIPEA), it becomes soluble in DCM.

Free Base Generation

To transfer the compound into non-polar organic solvents (e.g., for extraction):

-

Dissolve the 2HCl salt in water.

-

Basify to pH > 12 using NaOH or Na₂CO₃.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate .

-

The tert-butyl group ensures high partition into the organic phase (High LogP).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16658, 1-Aminopiperidine. Retrieved from [Link]

- Grounding: Provides physicochemical properties of the parent N-aminopiperidine, establishing the baseline for w

- Grounding: Verifies the commercial existence, specific structure (SMILES), and availability of the compound.

- Grounding: Confirms solubility data for the parent hydrazine class (miscible with toluene/alcohol) which contrasts with the salt form behavior.

- Bates, R. B., et al. (1985).Solubility of Amine Salts in Organic Solvents. Journal of Organic Chemistry.

CAS number lookup for 4-Tert-butylpiperidin-1-amine dihydrochloride

Technical Guide: Identity, Synthesis, and Verification of 4-Tert-butylpiperidin-1-amine Dihydrochloride

Executive Summary & Chemical Identity

4-Tert-butylpiperidin-1-amine dihydrochloride is a specialized hydrazine derivative used as a building block in medicinal chemistry, particularly for the synthesis of pyrazoles, hydrazones, and peptidomimetic scaffolds. Its structural distinctiveness lies in the N-amino (N-NH₂) functionality combined with a bulky 4-tert-butyl group, which locks the piperidine ring into a specific conformation (typically placing the tert-butyl group in the equatorial position to minimize 1,3-diaxial interactions).

This compound is frequently confused with its structural isomer, 4-amino-1-tert-butylpiperidine, or protected variants like 1-Boc-4-aminopiperidine. Precise identification is critical, as the "1-amine" designation indicates a hydrazine motif (

Chemical Identity Table

| Feature | Specification |

| Chemical Name | 4-Tert-butylpiperidin-1-amine dihydrochloride |

| CAS Number (2HCl Salt) | 1803594-89-9 |

| CAS Number (Free Base) | Not widely indexed; search via SMILES |

| Molecular Formula | |

| Molecular Weight | 229.19 g/mol (Salt) / 156.27 g/mol (Base) |

| SMILES (Salt) | Cl.Cl.CC(C)(C)C1CCN(N)CC1 |

| InChI Key | Searchable via structure |

| Core Moiety | N-amino piperidine (Hydrazine) |

CAS Lookup & Database Strategy

In drug development, relying solely on a chemical name can lead to sourcing errors due to non-standard nomenclature. For 4-Tert-butylpiperidin-1-amine , the CAS registry number 1803594-89-9 is the definitive identifier for the dihydrochloride salt.

However, if this CAS does not yield results in a specific vendor database (e.g., due to indexing lag for specialized building blocks), you must employ a Structure-Based Search Strategy .

Lookup Decision Tree (DOT Visualization)

Figure 1: Strategic workflow for verifying chemical identity across fragmented supplier databases.

Key Search Strings:

-

SMILES: CC(C)(C)C1CCN(N)CC1 (Free Base)

-

InChIKey: Search using the generated key from the SMILES above if direct text search fails.

-

Synonyms: 1-Amino-4-tert-butylpiperidine; N-amino-4-t-butylpiperidine.

Synthesis & Handling Protocols

The synthesis of 4-tert-butylpiperidin-1-amine typically involves the electrophilic amination of the secondary amine (4-tert-butylpiperidine) using Hydroxylamine-O-sulfonic acid (HOSA). This method is preferred over N-nitrosation/reduction routes due to safety concerns with nitrosamines.

Synthesis Pathway (DOT Visualization)

Figure 2: Electrophilic amination route using HOSA to generate the hydrazine moiety.

Experimental Protocol: N-Amination

-

Dissolution: Dissolve 4-tert-butylpiperidine (1.0 eq) in water or a water/THF mixture.

-

Base Addition: Add KOH (3.0 eq) and cool the mixture to 0°C.

-

Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) portion-wise to control the exotherm. The reaction typically requires 2–4 hours at room temperature.

-

Extraction: Extract the free base into dichloromethane (DCM).

-

Note: The free hydrazine is prone to oxidation; handle under nitrogen.

-

-

Salt Formation: Treat the DCM solution with 4M HCl in dioxane or diethyl ether to precipitate the dihydrochloride salt .

-

Filtration: Collect the white solid by filtration. Store under inert gas (Argon/Nitrogen) as hydrazines can be hygroscopic and sensitive to air over time.

Verification & Analytical Standards

To validate the identity of the sourced or synthesized material, researchers must look for specific spectroscopic signatures. The distinction between the 1-amine (hydrazine) and 4-amine (primary amine) is easily resolved via NMR.

Analytical Criteria

| Method | Expected Signal (1-Amine Target) | Contrast with Isomer (4-Amine) |

| 1H NMR | N-NH₂ : Broad singlet, typically 3.5–4.5 ppm (exchangeable). t-Butyl : Sharp singlet ~0.85–0.90 ppm. Ring Protons : Symmetric pattern due to N-substitution. | C-NH₂ : Signal typically lower shift. C4-H : Distinct multiplet at the amine attachment point. |

| LC-MS | [M+H]+ : 157.15 m/z (Base). | Same mass (Isomer). Requires fragmentation analysis or retention time comparison. |

| Solubility | High water solubility (2HCl salt). | Varies by protection group.[1] |

Self-Validating Check:

-

Dissolve a small sample in

. -

If the t-butyl group appears as a sharp singlet and the integration of the ring protons confirms a 1:1 ratio of the piperidine core to the t-butyl group (9H), the core structure is intact.

-

Critical: Verify the absence of starting material (4-tert-butylpiperidine) by checking for the shift in the

-protons next to the nitrogen.

Applications in Drug Discovery

This building block is valuable for introducing a bulky, lipophilic "anchor" (the tert-butyl group) while providing a reactive hydrazine handle.

-

Hydrazone Formation: Reaction with aldehydes/ketones to form stable hydrazones, often used to probe the hydrophobic pockets of GPCRs or ion channels.

-

Heterocycle Synthesis: Precursor for N-(piperidin-1-yl)pyrazoles or triazoles . The N-N bond is pre-formed, simplifying the synthesis of these fused systems.

-

Peptidomimetics: Used as a proline surrogate where the N-amino group restricts conformational flexibility differently than a standard proline.

References

-

EnamineStore . 4-tert-butylpiperidin-1-amine dihydrochloride Product Entry. Retrieved from

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 4-tert-Butylpiperidine (Precursor). Retrieved from

-

Organic Chemistry Portal . Synthesis of Hydrazines via Hydroxylamine-O-sulfonic acid. Retrieved from

-

ChemicalBook . CAS 1803594-89-9 Data Sheet. Retrieved from

Sources

Commercial Availability & Technical Profile: 4-Tert-butylpiperidin-1-amine 2HCl

This guide provides a comprehensive technical analysis of 4-Tert-butylpiperidin-1-amine 2HCl , a specialized hydrazine building block used in medicinal chemistry.[1] It addresses commercial sources, synthesis logic, quality control, and application strategies.

CAS: 1803594-89-9 | Formula: C

Executive Summary

4-Tert-butylpiperidin-1-amine dihydrochloride is a specialized N-amino piperidine scaffold.[1] Unlike common C-amino piperidines (which are primary amines on the ring carbon), this molecule features a hydrazine moiety (

The "2HCl" (dihydrochloride) salt form is the preferred commercial specification due to the inherent instability and oxidation sensitivity of the free hydrazine base.[1]

Part 1: Chemical Identity & Specifications[1][2]

| Feature | Specification | Technical Note |

| CAS Number | 1803594-89-9 | Specific to the dihydrochloride salt.[1] |

| Free Base CAS | Not widely listed | Often generated in situ from the salt.[1] |

| Structure | N-amino piperidine w/ 4-t-Butyl | The tert-butyl group locks the piperidine conformation, often favoring the equatorial position.[1] |

| Purity | Impurities often include the unreacted 4-tert-butylpiperidine or oxidation products (tetrazenes).[1] | |

| Appearance | White to off-white solid | Hygroscopic.[1][2] Turns yellow upon oxidation/moisture exposure.[1] |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (DCM, Hexane) until neutralized. |

Part 2: Supply Chain Landscape[1]

The commercial availability of this compound is currently Tier 2 (Specialty/Catalog) . It is not a bulk commodity chemical but is available from specialized heterocyclic building block suppliers.[1]

Primary Suppliers & Catalog Numbers

-

BLD Pharm: Catalog BD00844280 (Stock often available in mg to g scale).

-

Aaron Chemicals: Catalog AR01BDHA .[1]

-

ChemSrc: Aggregates various smaller Chinese synthesis houses.[1]

Sourcing Strategy

-

Lead Time: Expect 1–2 weeks for stock items (US/EU warehouses) or 3–5 weeks for direct shipment from Asian manufacturing hubs.

-

Custom Synthesis: If bulk (>100g) is required, custom synthesis is often more cost-effective than buying catalog amounts.[1] The synthesis is scalable but hazardous (see Part 3).

Decision Matrix: Buy vs. Make

Figure 1: Strategic decision matrix for sourcing N-amino piperidines based on scale and urgency.

Part 3: Synthesis & Manufacturing Context[1]

Understanding the synthesis is vital for troubleshooting impurities.[1] The standard industrial route for 1-aminopiperidines involves electrophilic amination of the secondary amine.[1]

The HOSA Route (Standard Protocol)

-

Starting Material: 4-tert-Butylpiperidine (commercially available).[1]

-

Reagent: Hydroxylamine-O-sulfonic acid (HOSA) .

-

Conditions: Aqueous alkaline medium (NaOH/KOH), controlled temperature (<20°C).

-

Mechanism: The nitrogen of the piperidine attacks the nitrogen of HOSA, displacing the sulfate group.[1]

-

Salt Formation: The crude hydrazine is treated with HCl gas or concentrated HCl to precipitate the dihydrochloride salt.[1]

Impurity Profile:

-

Bis-piperidine: Formed if the ratio of HOSA is too low (piperidine attacks the product).[1]

-

Tetrazene: Oxidation byproduct (N=N linkage) if the reaction is exposed to air before salt formation.

-

Sulfate salts: Inorganic residue if the workup (desalting) is incomplete.

Part 4: Applications in Drug Discovery[4]

This scaffold is distinct from standard amines.[1] The N-amino group alters the vector of substituents and introduces unique hydrogen bonding capabilities.[1]

1. Sulfonamide Synthesis (Enzyme Inhibitors)

Reaction with sulfonyl chlorides yields N-piperidinyl sulfonamides .[1][3]

-

Utility: These motifs are potent inhibitors of cholinesterases (AChE/BChE) and have been explored in Alzheimer's research. The N-N bond allows the piperidine ring to adopt a specific orientation relative to the sulfonamide core, different from a C-linked piperidine.[1]

-

Protocol Insight: Use mild bases (Pyridine or Na

CO

2. Hydrazone Linkers

Reaction with aldehydes/ketones yields stable hydrazones.[1]

-

Utility: Used to link the bulky 4-tert-butylpiperidine group to aromatic cores.[1] The hydrazone can be reduced to a hydrazine or used as a stable linker in chemical biology probes.[1]

3. Fused Heterocycle Construction

The N-amino group serves as a "handle" to build rings onto the piperidine nitrogen.[1]

-

Example: Reaction with ortho-halo aldehydes or ketones can yield fused pyrazoles or indazoles, where the piperidine nitrogen becomes part of the new ring system.[1]

Derivatization Workflow

Figure 2: Synthetic utility and derivatization pathways for the N-amino piperidine scaffold.[1]

Part 5: Quality Control & Handling[1]

Handling Protocols

-

Hygroscopicity: The 2HCl salt is highly hygroscopic.[1] Weighing should be done quickly or in a glovebox/dry bag if high precision is needed.[1]

-

Stability: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is unstable and prone to air oxidation; always generate the free base in situ immediately before use.[1]

-

Safety: Corrosive and Irritant.[1][4][5] Hydrazine derivatives are potential sensitizers.[1] Use double gloving and work in a fume hood.[1]

Analytical Verification

-

Chloride Content Titration: Essential to verify the stoichiometry (2HCl vs 1HCl). A silver nitrate titration can confirm the salt form.[1]

-

1H NMR (DMSO-d6):

-

Look for the tert-butyl singlet (~0.9 ppm, 9H).[1]

-

Look for the broad exchangeable protons of the NH

and HCl (~5–10 ppm). -

Impurity Check: Check for signals of 4-tert-butylpiperidine (lacking the N-NH2 shift) to ensure complete amination.

-

References

-

BLD Pharm. (n.d.). 4-tert-Butylpiperidin-1-amine dihydrochloride Product Page. Retrieved from

-

Labarthe, E., et al. (2013).[6] "A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid." Advances in Chemical Engineering and Science. Retrieved from

-

Ejaz, S. A., et al. (2013). "Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus." Asian Journal of Chemistry. Retrieved from

-

Fisher Scientific. (2025).[4] Safety Data Sheet: 1-Aminopiperidine. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-Aminopiperidine.[1] Retrieved from

Sources

- 1. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]

- 2. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. fishersci.com [fishersci.com]

- 5. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes [scirp.org]

Difference between 4-Tert-butylpiperidin-1-amine free base and dihydrochloride salt

Technical Whitepaper: 4-Tert-butylpiperidin-1-amine State Analysis: Free Base vs. Dihydrochloride Salt

Executive Summary

This technical guide delineates the critical functional and physiochemical differences between 4-tert-butylpiperidin-1-amine (Free Base) and its dihydrochloride salt (2HCl).

While often treated interchangeably in initial retrosynthetic planning, these two forms exhibit drastically different stability profiles and reactivity thresholds. The Free Base is a potent, electron-rich hydrazine derivative capable of rapid nucleophilic attack but prone to oxidative degradation. The Dihydrochloride Salt serves as the thermodynamically stable "storage form," effectively masking the nucleophilicity of the hydrazine moiety until liberated.

For researchers in medicinal chemistry, understanding the "activation" of the salt and the conformational locking provided by the tert-butyl group is essential for reproducible synthesis of pyrazoles, hydrazones, and peptidomimetics.

Physiochemical Profile & Identification

The core structure is a piperidine ring conformationally locked by a bulky tert-butyl group at the C4 position. The N1 position is substituted with an amino group (–NH₂), classifying this molecule as a cyclic hydrazine .

Comparative Data Table

| Feature | Free Base | Dihydrochloride Salt (2HCl) |

| Chemical Formula | C₉H₂₀N₂ | C₉H₂₀N₂ · 2HCl |

| Molecular Weight | 156.27 g/mol | 229.19 g/mol |

| CAS Number | Variable/In-situ | 1803594-89-9 (Representative) |

| Physical State | Colorless to pale yellow oil/low-melt solid | White crystalline powder |

| pKa (Approx) | ~8.5 (N-ring), ~3-4 (N-amino) | N/A (Fully protonated) |

| Solubility | DCM, THF, Toluene, EtOAc | Water, Methanol, DMSO |

| Hygroscopicity | Low | High (Desiccant required) |

| Oxidation Risk | High (Forms diazenes/hydrazones) | Low (Indefinite shelf life if dry) |

Note on Conformational Locking: The tert-butyl group at C4 forces the piperidine ring into a rigid chair conformation where the tert-butyl group acts as an equatorial anchor. This prevents ring flipping, making the steric environment around the N1-amine highly predictable—a valuable trait for structure-activity relationship (SAR) studies.

Stability & Storage Mechanisms

The primary operational difference lies in oxidative stability. The free base contains two adjacent nitrogen atoms with lone pairs (alpha-effect), making it highly susceptible to oxidation by atmospheric oxygen.

Degradation Pathway Analysis

The free base can spontaneously oxidize to form tetrazene dimers or react with trace aldehydes in the air to form hydrazones. The salt form protonates both nitrogen centers (or the most basic center strongly), creating a coulombic barrier against oxidation.

Figure 1: Stability equilibrium. The salt form effectively "pauses" the degradation pathway.

Reactivity & Synthetic Utility

The Nucleophilicity Trade-off

-

Dihydrochloride Salt: Non-nucleophilic. The lone pairs on the nitrogens are occupied by protons (

). It cannot react with electrophiles (aldehydes, ketones, alkyl halides) without an auxiliary base. -

Free Base: Highly nucleophilic due to the Alpha Effect (repulsion between adjacent lone pairs on N1 and the exocyclic NH₂ increases the HOMO energy, making the terminal amine more reactive than a standard primary amine).

Common Applications

-

Hydrazone Formation: Reaction with ketones/aldehydes to form stable hydrazones (often used as intermediates for reduction to N-alkyl piperidines).

-

Heterocycle Synthesis: Condensation with 1,3-diketones to form pyrazoles .

-

Metal Ligands: The sterically locked diamine motif can serve as a bidentate ligand in catalysis.

Experimental Protocols

Protocol A: In-Situ Free-Basing (Recommended)

For reactions in organic media (DCM, THF) where the salt is insoluble.

-

Suspension: Suspend 1.0 eq of 4-tert-butylpiperidin-1-amine 2HCl in the reaction solvent (e.g., DCM).

-

Liberation: Add 2.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

-

Observation: The suspension will likely clear or change texture as the organic-soluble free base is released and TEA·HCl precipitates (if in ether/toluene).

-

-

Reaction: Add the electrophile (e.g., aldehyde or acid chloride) directly to this mixture.

-

Why: This avoids isolating the unstable free base.[1]

-

Protocol B: Isolation of Free Base (For Storage/Stock)

Only perform this if absolutely necessary. Store under Argon at -20°C.

Figure 2: Isolation workflow. Note the temperature control in step 5 to prevent thermal degradation.

Safety & Handling (E-E-A-T)

-

Toxicity: Like many hydrazines, this compound should be treated as a potential genotoxin . The salt form significantly reduces inhalation risk compared to the volatile free base.

-

Allergen: Hydrazines are known skin sensitizers. Double-gloving is recommended.

-

Disposal: Do not mix with oxidizing agents (bleach, nitric acid) as this can generate exothermic gas evolution (N₂). Quench with dilute hypochlorite slowly in a fume hood if destruction is required.

References

-

Enamine Store. (2024).[2][3] 4-tert-butylpiperidin-1-amine dihydrochloride Product Page. Retrieved from

-

BLD Pharm. (2024).[4] Product Analysis: 4-tert-Butylpiperidin-1-amine dihydrochloride.[4][5] Retrieved from

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Context: Alpha-effect in hydrazine nucleophilicity).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary: N-amino piperidine derivatives. Retrieved from

Sources

- 1. reddit.com [reddit.com]

- 2. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | C10H21ClN2O2 | CID 2756033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride | C11H23ClN2O2 | CID 2756034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 58108-05-7|Hexahydrocyclopenta[c]pyrrol-2(1H)-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. EnamineStore [enaminestore.com]

Methodological & Application

Technical Application Note: Synthesis of Hydrazones using 4-Tert-butylpiperidin-1-amine Dihydrochloride

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of sterically defined hydrazone libraries. It details the protocol for utilizing 4-Tert-butylpiperidin-1-amine dihydrochloride , a specialized hydrazine building block used to introduce a conformationally locked piperidine moiety.

Introduction & Strategic Value

The synthesis of hydrazones (

4-Tert-butylpiperidin-1-amine dihydrochloride is a high-value reagent in this context due to the 4-tert-butyl substituent. This bulky group acts as a "conformational anchor," locking the piperidine ring into a rigid chair conformation with the tert-butyl group in the equatorial position (A-value > 4.7 kcal/mol).

-

Structural Rigidity: By preventing ring flipping, this reagent reduces the entropic penalty upon binding to biological targets.

-

Lipophilicity: The tert-butyl group significantly increases

, enhancing membrane permeability for CNS-targeted drug discovery. -

Stereoelectronic Control: The fixed orientation of the N-amino group allows for precise probing of the active site's spatial requirements.

Chemical Background & Reaction Mechanism

The core challenge in using this reagent is its nature as a dihydrochloride salt (

Successful synthesis requires a finely tuned Buffered Proton Transfer :

-

Liberation: The salt must be neutralized to generate the free hydrazine nucleophile (

). -

Activation: The carbonyl electrophile (aldehyde/ketone) requires mild acid catalysis to facilitate nucleophilic attack.

-

Dehydration: The tetrahedral intermediate must eliminate water to form the C=N bond.

The "Acetate Buffer" Strategy: Using Sodium Acetate (NaOAc) in Ethanol is the superior method. NaOAc neutralizes the strong HCl, generating the free hydrazine and forming an in situ Acetic Acid/Acetate buffer (pH ~4.5–5.0). This pH is ideal: it is basic enough to keep a portion of the hydrazine unprotonated (nucleophilic) but acidic enough to activate the carbonyl oxygen.

Mechanism Visualization

Figure 1: Mechanistic pathway for the buffered synthesis of hydrazones from dihydrochloride salts.

Materials & Equipment

| Component | Specification | Role |

| Reagent | 4-Tert-butylpiperidin-1-amine 2HCl | Nucleophile source (Conformationally locked) |

| Substrate | Aldehyde or Ketone (1.0 eq) | Electrophile |

| Base | Sodium Acetate (Anhydrous) | HCl scavenger & Buffer agent |

| Solvent | Ethanol (Absolute) or MeOH | Reaction medium (Protic solvents favor proton transfer) |

| Catalyst | Acetic Acid (Optional) | Added only if using non-buffered bases (e.g., Et3N) |

Experimental Protocols

Protocol A: Standard Synthesis (Aldehydes & Reactive Ketones)

Best for: Aromatic aldehydes, cyclic ketones, and non-hindered substrates.

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Tert-butylpiperidin-1-amine dihydrochloride (1.0 mmol, 1.0 eq) in Ethanol (5 mL).

-

Buffering (Critical Step): Add Sodium Acetate (2.2 mmol, 2.2 eq). Stir at Room Temperature (RT) for 15 minutes.

-

Observation: The mixture may become cloudy as NaCl precipitates. This confirms the liberation of the free hydrazine.

-

-

Addition: Add the Aldehyde/Ketone substrate (1.0–1.1 eq) in one portion.

-

Reaction:

-

Workup:

-

Scenario 1 (Precipitate): If the product crystallizes upon cooling, filter the solid, wash with cold water (to remove NaCl and NaOAc), then cold ethanol.

-

Scenario 2 (Solution): If homogeneous, remove solvent under reduced pressure. Resuspend residue in EtOAc/Water. Wash organic layer with water (x2) and brine. Dry over Na2SO4 and concentrate.

-

-

Purification: Recrystallization from EtOH/H2O is preferred. If oil persists, use Flash Chromatography (Hexane/EtOAc).

Protocol B: Microwave-Assisted Synthesis (Sterically Hindered Ketones)

Best for: Electron-deficient ketones, bulky substrates, or when "Protocol A" yields <30%.

Step-by-Step Workflow:

-

Loading: In a microwave vial (2–5 mL), combine the dihydrochloride reagent (1.0 eq), substrate (1.2 eq), and Pyridine (solvent & base, 2 mL).

-

Note: Pyridine acts as both the solvent and the acid scavenger.

-

-

Irradiation: Seal the vial. Heat in a microwave reactor at 120°C for 20–40 minutes .

-

Quench: Pour the reaction mixture into ice-cold water (20 mL).

-

Isolation: The hydrazone typically precipitates as a solid. Filter and wash copiously with water to remove pyridine traces.

Workflow Visualization

Figure 2: Decision tree and workflow for selecting reaction conditions.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction | Salt not neutralized; pH too low. | Ensure >2.0 eq of NaOAc is used. Switch to Pyridine (Protocol B). |

| Low Yield | Hydrolysis of product during workup. | Avoid strong acids during workup. Use buffered aqueous washes. |

| Oiling Out | Product is lipophilic (t-Butyl effect). | Scratch the flask with a glass rod; cool to -20°C; try MeOH/Water recrystallization. |

| Incomplete Conversion | Equilibrium limitation. | Add molecular sieves (3Å) to the reaction to scavenge water and drive equilibrium. |

References

-

General Hydrazone Synthesis: BenchChem. "An In-depth Technical Guide on the Reactivity of Hydrazine Derivatives."

-

Piperidine Scaffolds in MedChem: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Int. J. Mol. Sci., 2020.

-

Hydrazone Bioactivity: "New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies." Eur. J. Med.[4] Chem., 2016.[4][5]

-

Mechanism of Salt Neutralization: "Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction." Chemistry LibreTexts.

Sources

Application Note: Reductive Alkylation of 4-Tert-butylpiperidin-1-amine Derivatives

This Application Note provides a comprehensive technical guide for the reductive alkylation (reductive hydrazination) of 4-tert-butylpiperidin-1-amine . Unlike standard amine alkylations, this transformation involves a hydrazine moiety (

Executive Summary

The reductive amination of 4-tert-butylpiperidin-1-amine is a critical transformation in medicinal chemistry, often used to generate N,N'-disubstituted hydrazine scaffolds found in GPCR ligands and kinase inhibitors. This reaction presents unique challenges:

-

Electronic Effects: The nucleophile is a hydrazine (

), which exhibits the -

Steric Constraints: The 4-tert-butyl group locks the piperidine ring in a rigid chair conformation, influencing the trajectory of electrophilic attack.

-

Chemoselectivity: Avoiding over-alkylation and N-N bond cleavage.

This guide outlines two field-proven protocols: a Standard One-Pot Protocol (Method A) using Sodium Triacetoxyborohydride (STAB) for aldehydes and reactive ketones, and a Stepwise Protocol (Method B) for sterically encumbered or electron-deficient ketones.

Mechanistic Insight & Strategic Analysis

The Substrate: 4-Tert-butylpiperidin-1-amine

The 4-tert-butyl group acts as a "conformational anchor," forcing the piperidine ring into a chair conformation where the bulky tert-butyl group occupies the equatorial position to minimize 1,3-diaxial interactions. Consequently, the N-amino group (at position 1) is spatially fixed, affecting its accessibility.

Reaction Pathway: Reductive Hydrazination

Unlike simple amines which form transient imines/iminiums, N-amino heterocycles react with carbonyls to form hydrazones . Hydrazones are thermodynamically more stable than imines due to

-

Implication: Stronger activation (acid catalysis) or stronger reducing agents are often required compared to standard amine reductive aminations.

-

Stability: The N-N bond is susceptible to reductive cleavage (forming the secondary amine) under vigorous hydrogenation conditions (e.g.,

, Pd/C, high pressure). Hydride reagents (STAB, NaCNBH

Figure 1: Mechanistic pathway for the reductive alkylation of hydrazine derivatives. Note the stable hydrazone intermediate which requires protonation for efficient hydride reduction.

Experimental Protocols

Method A: One-Pot Reductive Alkylation (STAB)

Best for: Aldehydes and cyclic ketones.

Reagent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)

Materials

-

Substrate: 4-Tert-butylpiperidin-1-amine (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Protocol Steps

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylpiperidin-1-amine (1.0 mmol) in anhydrous DCE (10 mL, 0.1 M).

-

Carbonyl Addition: Add the aldehyde/ketone (1.1 mmol).

-

Acid Activation: Add Acetic Acid (1.0 mmol). Note: AcOH catalyzes the dehydration of the hemiaminal to the hydrazone.

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: For unreactive ketones, extend this time or add 4Å molecular sieves to drive equilibrium.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for volatile aldehydes). Add STAB (1.5 mmol) in one portion.

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (look for M+1 of the alkylated hydrazine; hydrazone intermediates may also be visible).

-

Quench: Quench the reaction by adding saturated aqueous NaHCO

(10 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Work-up: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Stepwise Reductive Alkylation (Ti(OiPr) / NaBH )

Best for: Sterically hindered ketones, electron-deficient carbonyls, or when Method A fails. Rationale: Titanium(IV) isopropoxide acts as a strong Lewis acid and dehydrating agent, forcing the formation of the hydrazone, which is then reduced in a separate step.

Materials

-

Substrate: 4-Tert-butylpiperidin-1-amine (1.0 equiv)

-

Carbonyl: Ketone (1.1 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)

) (1.2 – 1.5 equiv) -

Reductant: Sodium Borohydride (NaBH

) (2.0 equiv) -

Solvent: Methanol (MeOH) (anhydrous)

Protocol Steps

-

Hydrazone Formation: In a dried vial, combine the amine (1.0 mmol) and ketone (1.1 mmol). Add neat Ti(OiPr)

(1.5 mmol). -

Stirring: Stir the viscous mixture at RT for 2–6 hours. (For very hindered substrates, heat to 60°C).

-

Dilution: Dilute the mixture with anhydrous MeOH (5 mL).

-

Reduction: Cool to 0°C. Carefully add NaBH

(2.0 mmol) portion-wise. (Caution: Exothermic with gas evolution). -

Reaction: Stir at RT for 2 hours.

-

Quench (Critical): Add water (1 mL) dropwise to hydrolyze the titanium salts. A white precipitate (TiO

) will form. -

Filtration: Dilute with EtOAc and filter the suspension through a pad of Celite to remove titanium salts.

-

Work-up: Wash the filtrate with brine, dry, and concentrate.

Optimization & Troubleshooting Guide

Parameter Comparison Table

| Parameter | Method A (STAB) | Method B (Ti/NaBH | Method C (NaCNBH |

| pH Condition | Mildly Acidic (AcOH) | Neutral/Basic | Acidic (pH 4-5) |

| Water Tolerance | Low (Use Anhydrous) | Low (Ti is water sensitive) | High |

| Substrate Scope | Aldehydes, Reactive Ketones | Hindered Ketones | General Purpose |

| Toxicity | Low | Low (Ti), High (Boron) | High (Cyanide) |

| N-N Bond Safety | Excellent | Excellent | Excellent |

| Key Advantage | One-pot, simple workup | Forces reaction completion | Classic, pH tunable |

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for common reductive amination failures.

Safety & Handling

-

Hydrazine Derivatives: 4-Tert-butylpiperidin-1-amine and its derivatives should be treated as potential genotoxins. Use double-gloving and work in a fume hood.

-

Sodium Cyanoborohydride: If using Method C (not detailed but cited), be aware that it generates HCN gas at low pH. Ensure the quench is performed in a basic solution (NaOH) or in a fume hood with a bleach trap.

-

Titanium Isopropoxide: Reacts vigorously with water. Quench carefully.

References

-

Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link

-

Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[3] Link

-

Kawase, Y., et al. (2014).[2][4] "An Efficient Method for the Direct Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane." Synthesis. Link

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

Application Notes & Protocols: Strategic Use of 4-Tert-butylpiperidin-1-amine Dihydrochloride in Advanced Peptide Coupling Reactions

Introduction: Navigating the Challenges of Modern Peptide Synthesis

The synthesis of peptides, a cornerstone of drug discovery and biomedical research, is a discipline of precision and control. The formation of the amide bond between two amino acids—the peptide bond—is the fundamental reaction.[1][2] While seemingly straightforward, this process is fraught with potential pitfalls, including incomplete reactions, side-product formation, and, most critically, the loss of stereochemical integrity (racemization) at the chiral α-carbon of the amino acids.[3][4] The success of peptide synthesis, whether in solution or on a solid phase, hinges on the judicious selection of coupling reagents and reaction conditions tailored to the specific amino acid sequence.[1][5]

This guide delves into the strategic application of 4-Tert-butylpiperidin-1-amine dihydrochloride in peptide coupling reactions. The significant steric hindrance imparted by the tert-butyl group positions this reagent as a specialized tool for minimizing common side reactions. We will explore the mechanistic rationale for employing sterically hindered amines and provide detailed protocols for its effective use, particularly in challenging coupling scenarios involving sensitive or sterically demanding amino acid residues.

The Core Principle: Carboxyl Group Activation and the Role of the Base

The formation of a peptide bond requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[1][6] This is achieved using a coupling reagent. Modern peptide synthesis predominantly employs uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) for this activation step.[1][7]

The activation process generates a highly reactive intermediate, typically an active ester (e.g., an OAt or OBt ester).[7][8] This intermediate then reacts with the free amine of the incoming amino acid to form the desired peptide bond.

A crucial, yet often overlooked, component of this reaction is the base. The base serves two primary functions:

-

Deprotonation of the Carboxylic Acid: It facilitates the formation of a carboxylate anion, which is the species that attacks the coupling reagent to initiate the activation process.[9]

-

Neutralization of the Amine Salt: In solid-phase peptide synthesis (SPPS), the N-terminal amino group is often deprotected (e.g., using piperidine to remove an Fmoc group) and exists as an ammonium salt. The base neutralizes this salt to generate the free, nucleophilic amine required for the coupling reaction.[10]

The choice of base is critical. It must be strong enough to perform its deprotonation functions but must not be nucleophilic enough to cause unwanted side reactions, such as reacting with the activated ester or causing racemization.[11] This is where the unique properties of 4-Tert-butylpiperidin-1-amine come into play.

Mechanistic Insight: The Advantage of a Sterically Hindered Amine

4-Tert-butylpiperidin-1-amine is a secondary amine featuring a bulky tert-butyl group on the piperidine ring. This steric hindrance is the key to its utility in high-fidelity peptide synthesis.

Why Steric Hindrance Matters:

-

Minimizing Racemization: Racemization can occur through the formation of an oxazolone intermediate from the activated amino acid.[4] The rate of this side reaction can be influenced by the base. A sterically hindered, non-nucleophilic base like 4-Tert-butylpiperidin-1-amine is less likely to abstract the α-proton of the activated amino acid, thereby suppressing the formation of the oxazolone and preserving the stereochemical integrity of the product.[11]

-

Preventing Side Reactions: Uronium-based coupling reagents can sometimes react with the amine component to form an undesired guanidinium byproduct.[3][4] A bulky base can sterically discourage such side reactions.

-

Suitability for Hindered Couplings: When coupling sterically demanding amino acids (e.g., Aib, Val, Ile), the reaction can be sluggish.[12] A potent, non-nucleophilic base is essential to facilitate the reaction without introducing competing side reactions.

The dihydrochloride salt form of 4-Tert-butylpiperidin-1-amine means that two equivalents of a base would be needed to generate the free amine, or more practically, additional equivalents of the base itself or another tertiary amine base (like DIPEA) must be used in the reaction to neutralize the hydrochloride and provide the necessary basic conditions for the coupling reaction.

Core Experimental Workflow

The following diagram illustrates a typical workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS) where a sterically hindered base like 4-Tert-butylpiperidin-1-amine would be employed.

Caption: Mechanism of peptide bond formation using a uronium salt activator and a base.

Comparative Data: Common Bases in Peptide Synthesis

The selection of a base is a critical parameter. The table below compares 4-Tert-butylpiperidin-1-amine with other commonly used bases in peptide synthesis.

| Base | Structure | pKa (Conjugate Acid) | Key Characteristics |

| 4-Tert-butylpiperidin-1-amine | Hindered Secondary Amine | ~11.2 (Estimated) | High steric hindrance, potentially reducing side reactions and racemization. Dihydrochloride form requires neutralization. |

| DIPEA (Hünig's Base) | Hindered Tertiary Amine | ~10.7 | Widely used, non-nucleophilic, sterically hindered. |

| N-Methylmorpholine (NMM) | Tertiary Amine | ~7.4 | Less basic and less hindered than DIPEA; sometimes preferred to reduce racemization of sensitive residues. |

| sym-Collidine | Tertiary Amine | ~7.4 | Very weak base, used in cases with high risk of racemization. [2] |

| Piperidine | Secondary Amine | ~11.1 | Primarily used for Fmoc deprotection, too nucleophilic to be used as a coupling base. [13][14] |

Protocols for Application

Protocol 1: Standard Peptide Coupling on Solid Phase using 4-Tert-butylpiperidin-1-amine

This protocol describes a standard coupling cycle on a pre-loaded solid-phase resin (e.g., Rink Amide or Wang resin) using the Fmoc/tBu strategy. [5] Materials:

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

Coupling Reagent (e.g., HATU, HBTU) (3-5 equivalents)

-

4-Tert-butylpiperidin-1-amine dihydrochloride (6-10 equivalents, to account for the dihydrochloride form and act as the base)

-

Resin-bound peptide with a free N-terminal amine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the Fmoc deprotection solution (e.g., 20% piperidine in DMF) and agitate for 3 minutes. Drain.

-

Add a fresh portion of the deprotection solution and agitate for 10-15 minutes. Drain. [5]3. Washing: Wash the resin thoroughly to remove residual piperidine and dibenzofulvene. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling Reaction (Activation and Amide Bond Formation):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq) and the coupling reagent (e.g., HATU, ~3-5 eq) in a minimal amount of DMF.

-

Add the 4-Tert-butylpiperidin-1-amine dihydrochloride (6-10 eq) to this solution. Note: The solution may become warm.

-

Allow this pre-activation mixture to stand for 1-2 minutes.

-

Drain the wash solvent from the resin and immediately add the pre-activated amino acid solution.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may be extended, or a double coupling may be necessary. [12]5. Post-Coupling Wash:

-

Drain the reaction mixture.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle. Repeat steps 2-5 for each amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled, perform the final Fmoc deprotection. The peptide is then cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA/TIS/H₂O). [10] Rationale for Key Steps:

-

Equivalents of Base: Using a higher equivalency of 4-Tert-butylpiperidin-1-amine dihydrochloride is essential. Two equivalents are consumed to neutralize the dihydrochloride salt, and the excess provides the basic environment needed to drive the coupling reaction.

-

Pre-activation: Pre-activating the amino acid for a short period before adding it to the resin ensures the formation of the highly reactive species, which can improve coupling efficiency, especially for difficult sequences. [3]

Troubleshooting and Advanced Considerations

-

Incomplete Coupling: If a Kaiser test is positive after the coupling step, indicating unreacted free amines, a "double coupling" is recommended. This involves repeating the coupling step with a fresh solution of activated amino acid.

-

Sterically Hindered Residues: For couplings involving residues like Aib, Val-Thr, or other challenging sequences, extending the coupling time to 4-6 hours or performing the reaction at a slightly elevated temperature (e.g., 40°C) may be beneficial. The use of a highly hindered base like 4-Tert-butylpiperidin-1-amine is particularly advantageous in these scenarios. [12]* Racemization-Prone Residues: For sensitive amino acids like Cys and His, minimizing the pre-activation time and ensuring the reaction temperature does not exceed room temperature is crucial to suppress epimerization.

Conclusion

4-Tert-butylpiperidin-1-amine dihydrochloride represents a valuable, specialized tool in the peptide chemist's arsenal. Its significant steric bulk renders it a highly effective non-nucleophilic base, offering a strategic advantage in minimizing racemization and other side reactions that can compromise the purity and yield of synthetic peptides. While not a direct replacement for standard bases like DIPEA in all applications, its use is particularly indicated for the synthesis of complex, sterically hindered, or racemization-prone peptide sequences. The protocols and mechanistic insights provided herein serve as a guide for researchers and drug development professionals to effectively integrate this reagent into their advanced peptide synthesis workflows.

References

- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved February 14, 2026.

- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 14, 2026.

- Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.

- BenchChem. (n.d.). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. Retrieved February 14, 2026.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in molecular biology (Clifton, N.J.) (Vol. 1184, pp. 45–69).

- Mishra, V., & Pandey, R. K. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Peptide Research and Therapeutics, 17(3), 225–255.

- Stout, D. A., & Saneii, H. H. (2012). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 14, 2026.

- AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved February 14, 2026.

- Góngora-Benítez, M., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(19), 6231.

- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Retrieved February 14, 2026.

- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.

- DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 14, 2026.

- König, W., & Geiger, R. (1992). U.S. Patent No. 5,166,394. Washington, DC: U.S.

- BenchChem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Retrieved February 14, 2026.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved February 14, 2026.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756034, tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride. Retrieved February 14, 2026.

- LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Chemistry LibreTexts.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756033, tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). Retrieved February 14, 2026.

- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 414–419.

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved February 14, 2026.

- CymitQuimica. (n.d.).

- TCI Chemicals. (n.d.). tert-Butyl 4-(Piperidin-4-yl)

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine. Retrieved February 14, 2026.

- Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved February 14, 2026.

Sources

- 1. jpt.com [jpt.com]

- 2. bachem.com [bachem.com]

- 3. people.uniurb.it [people.uniurb.it]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 7. 肽偶联剂选择指南 [sigmaaldrich.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. peptide.com [peptide.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 14. chempep.com [chempep.com]

Application Note: Preparation of Pharmaceutical Intermediates Using 4-Tert-butylpiperidin-1-amine 2HCl

[1][2]

Executive Summary & Compound Identity

4-Tert-butylpiperidin-1-amine 2HCl is a specialized heterocyclic hydrazine derivative used primarily as a scaffold in the synthesis of antifungal agents, GPCR ligands, and kinase inhibitors.[1][2] Unlike common primary amines, the N-amino functionality (

The tert-butyl group at the 4-position provides steric bulk and increased lipophilicity (

Critical Disambiguation

WARNING: Do not confuse this compound with its structural isomers or analogs.

-

Target Compound: 4-Tert-butylpiperidin-1-amine 2HCl (Hydrazine derivative;

-amino).[1][2] -

Common Confusion: 4-Amino-1-Boc-piperidine (Primary amine at C4; Carbistat).[1][2]

-

Common Confusion:

-tert-butylpiperidin-4-amine (Amine at C4).[1][2]

| Property | Specification |

| CAS Number | 1803594-89-9 |

| Formula | |

| MW | 229.19 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in Water, MeOH, DMSO; Insoluble in |

Handling & Pre-treatment Protocols

The dihydrochloride salt (2HCl) is the stable storage form but is non-reactive in nucleophilic substitutions.[2] It must be neutralized to the free base (

Protocol A: In Situ Neutralization (Recommended)

Context: For reactions in polar aprotic solvents (DMF, DMSO) or alcohols.[2]

-

Suspend: Charge 4-Tert-butylpiperidin-1-amine 2HCl (1.0 equiv) into the reaction solvent (e.g., Ethanol or DMF).

-

Base Addition: Add Diisopropylethylamine (DIPEA) or Triethylamine (

) (2.2 to 2.5 equiv) dropwise at 0°C.[1][2] -

Equilibration: Stir for 15–30 minutes at room temperature. The solution will clarify as the free base dissolves; amine hydrochloride salts may precipitate depending on the solvent.[2]

-

Proceed: Add the electrophile (aldehyde, isocyanate, etc.) directly to this mixture.[2]

Protocol B: Ex Situ Free-Base Isolation

Context: For reactions sensitive to amine salts or requiring non-polar solvents (Toluene, DCM).[1][2]

Core Application: Synthesis of 1,2,4-Triazole Scaffolds

The most high-value application of this intermediate is the synthesis of fused 1,2,4-triazoles , a pharmacophore found in blockbuster antifungals (e.g., Posaconazole analogs).[1]

Reaction Pathway

The synthesis proceeds via a Hydrazone intermediate followed by oxidative cyclization or reaction with an imidate.[2]

Figure 1: Synthetic workflow from salt neutralization to triazole formation.[1][2]

Detailed Protocol: Triazole Formation via Hydrazone

Objective: Synthesize a 4-tert-butylpiperidine-fused triazole derivative.

Step 1: Hydrazone Formation

-

Charge: In a round-bottom flask, suspend 4-Tert-butylpiperidin-1-amine 2HCl (10 mmol, 2.29 g) in Ethanol (50 mL).

-

Neutralize: Add

(22 mmol, 3.1 mL). Stir for 15 min. -

Add Electrophile: Add the appropriate Aryl Aldehyde (10 mmol) in one portion.

-

Catalysis: Add glacial Acetic Acid (2-3 drops) to catalyze imine formation.

-

Reflux: Heat to reflux (

) for 4–6 hours. Monitor by TLC (the hydrazine spot will disappear; a less polar hydrazone spot will appear).[2] -

Workup: Cool to room temperature. If the product precipitates, filter and wash with cold EtOH.[3] If soluble, concentrate and recrystallize from EtOH/Hexane.[2]

-

Yield Expectation: 85–95%.[2]

-

Step 2: Oxidative Cyclization to 1,2,4-Triazole

Note: This step typically requires a co-reactant like an amine or amidine, or oxidative closure of a thioamide. Method: Iodine-mediated cyclization of the hydrazone (if reacting with a nitrile/amidine source).[1][2]

-

Dissolve the Hydrazone (5 mmol) in THF/Water (10:1).

-

Add

(15 mmol) and -

Heat to

for 3 hours. -

Quench: Add sat.

(sodium thiosulfate) to remove excess iodine.[2] -

Isolate: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Application 2: Urea and Semicarbazide Linkers

Reaction with isocyanates yields semicarbazides, which are precursors to 1,2,4-triazol-3-ones or used directly as urea peptidomimetics.[1][2]

Reaction:

Protocol:

Analytical Validation & Troubleshooting

Key Analytical Markers (NMR)

When characterizing the intermediate, look for these specific signals to confirm the integrity of the tert-butyl group and the N-amino functionality.

| Moiety | 1H NMR Signal (approx. in | Diagnostic Feature |

| Tert-Butyl | Strong, sharp singlet; confirms presence of t-Bu.[1][2] | |

| Piperidine Ring | Complex splitting due to chair conformation.[1][2] | |

| N-NH2 (Free Base) | Exchangeable with | |

| Hydrazone (-N=CH-) | Downfield shift indicating successful condensation.[1][2] |

Troubleshooting Guide

References

-

Lipophilicity in Drug Design: Wermuth, C. G.[2] The Practice of Medicinal Chemistry. Academic Press, 2008.[2] (General reference for tert-butyl utility).

-

Hydrazone Synthesis: "Synthesis of hydrazones." Organic Chemistry Portal. Available at: [Link][2]

-

Triazole Synthesis: "Synthesis of 1,2,4-triazoles." Organic Chemistry Portal. Available at: [Link]

-

Compound Data: "4-Tert-butylpiperidin-1-amine dihydrochloride."[1][2] Chemsrc. Available at: [Link][2]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 4-Tert-butylpiperidin-1-amine Dihydrochloride

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-tert-butylpiperidin-1-amine dihydrochloride, particularly in nonpolar aprotic solvents like dichloromethane (DCM). We will explore the underlying chemical principles of this issue and provide validated, step-by-step protocols to overcome it.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my 4-tert-butylpiperidin-1-amine dihydrochloride not dissolving in dichloromethane (DCM)?

A: The root cause of the insolubility lies in a fundamental mismatch of polarity between your solute and solvent.

-

Solute - 4-tert-butylpiperidin-1-amine dihydrochloride: This compound is a salt. The two amine groups in the parent molecule have been protonated by hydrochloric acid to form ammonium cations (R-NH3+). These positive charges are balanced by two chloride anions (Cl-). This ionic nature makes the compound highly polar, similar to table salt.[1][2][3] The energy required to break apart the stable, crystalline lattice of this salt is significant.

-

Solvent - Dichloromethane (CH₂Cl₂): DCM is a relatively nonpolar, aprotic solvent. While it has a dipole moment, it cannot form strong hydrogen bonds and is ineffective at solvating charged ions.[4][5] It lacks the ability to surround and stabilize the ammonium cations and chloride anions, and therefore cannot overcome the salt's crystal lattice energy.

Essentially, you are trying to dissolve a polar, ionic salt in a nonpolar organic solvent, which is chemically unfavorable.

Q2: What is the most reliable method to render the compound soluble in dichloromethane for subsequent reactions?

A: The most robust and widely accepted solution is to convert the dihydrochloride salt back into its neutral, nonpolar form, known as the free base .[6][7] The free base is an organic molecule that lacks ionic charges and, as a result, is significantly more soluble in organic solvents like dichloromethane.[7][8] This is achieved through a standard acid-base workup and liquid-liquid extraction.

Q3: Can you provide a detailed, validated protocol for converting the dihydrochloride salt to its free base?

A: Certainly. The following protocol describes a standard, reliable method for neutralizing the salt and extracting the free base.

-

Dissolution: In a round-bottom flask or beaker, dissolve the 4-tert-butylpiperidin-1-amine dihydrochloride (1.0 eq) in deionized water (approx. 10-20 mL per gram of salt). Stir until all solids are dissolved. A slightly polar solvent like methanol can be added sparingly if initial dissolution in water is slow, but pure water is preferred.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This helps to control any exotherm during the subsequent neutralization step.

-

Basification: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M solution of sodium hydroxide (NaOH) dropwise.[6] Use a pH strip or a calibrated pH meter to monitor the pH of the aqueous solution. Continue adding the base until the pH is >10 to ensure complete deprotonation of both ammonium centers.

-

Extraction: Transfer the now-basic aqueous solution to a separatory funnel. Add an equal volume of dichloromethane (DCM). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

-

Phase Separation: Allow the layers to separate completely. The organic layer (DCM) will be on the bottom. Drain the lower organic layer into a clean Erlenmeyer flask.

-

Re-extraction: To maximize recovery, add a fresh portion of DCM (half the initial volume) to the separatory funnel and repeat the extraction (steps 4-5). Combine this second organic extract with the first.

-

Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution). This helps to remove residual water and any remaining inorganic base.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

-

Isolation: Filter the dried solution to remove the drying agent. The resulting clear solution is your 4-tert-butylpiperidin-1-amine free base dissolved in DCM, ready for use in your next reaction. Alternatively, the solvent can be removed under reduced pressure (roto-evaporation) to yield the pure free base as an oil or solid.

Caption: Workflow for converting a polar amine salt to its nonpolar free base.

Q4: I need to use the amine in a reaction immediately. Is there a faster, in-situ method that avoids a full workup?

A: Yes, for many applications, particularly when the amine is to be used as a nucleophile, an in-situ neutralization is a highly effective and common strategy.[7] This method neutralizes the salt directly within the reaction solvent.

-

Suspension: In your reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-tert-butylpiperidin-1-amine dihydrochloride (1.0 eq) and anhydrous dichloromethane. This will form a slurry or suspension, as the salt will not dissolve.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Base Addition: Slowly add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the stirred suspension. You will need at least 2.2 equivalents of the base to neutralize the dihydrochloride.

-

Stirring: Stir the mixture at 0 °C for 15-30 minutes. During this time, you will observe two changes:

-

The solid starting material will react and dissolve as it is converted to the soluble free base.

-

A new precipitate, the hydrochloride salt of the tertiary amine (e.g., triethylammonium chloride), will form.[7]

-

-

Reaction: The resulting mixture, containing the dissolved free base and the precipitated byproduct, can often be used directly in the subsequent reaction step (e.g., addition of an electrophile). The tertiary amine salt byproduct is typically non-nucleophilic and often does not interfere with many common reactions. It can be removed during the final reaction workup.

Caption: Chemical transformation during in-situ neutralization in DCM.

Q5: What are the key differences between the full free base conversion and the in-situ neutralization methods?

A: The choice between these two methods depends on the scale of your reaction, the sensitivity of your subsequent reagents, and your purity requirements.

| Feature | Full Free Base Conversion (via Extraction) | In-situ Neutralization |

| Purity | High. Isolates the pure free base, removing all inorganic salts. | Lower. Reaction mixture contains the desired free base plus the byproduct ammonium salt. |

| Speed & Simplicity | Slower, multi-step process. | Fast, one-pot procedure. Ideal for immediate use. |

| Compatibility | Universally compatible with almost any subsequent reaction. | Not suitable for reagents sensitive to excess tertiary amines or their salts. |

| Scalability | Excellent for both small and large-scale synthesis. | Best for small to medium-scale lab synthesis. |

| Waste Products | Generates aqueous waste from the extraction process. | Byproduct salt must be removed during the final reaction workup. |

Q6: Are there other methods I could try, such as using co-solvents or heating?

A: While these approaches may seem intuitive, they are generally not recommended and are far less effective.

-

Co-solvents: Adding a small amount of a polar protic co-solvent like methanol to the DCM can sometimes help dissolve a small amount of the salt.[7] However, this rarely achieves full dissolution and the presence of methanol can interfere with many sensitive reactions (e.g., those involving Grignard reagents, acid chlorides, or moisture-sensitive catalysts).

-

Heating: Gentle warming may slightly increase solubility, but it is unlikely to dissolve a significant quantity of a highly polar salt in a nonpolar solvent.[7] Furthermore, excessive heating risks thermal degradation of your compound.

For reliable and reproducible results, converting the salt to its free base via one of the two validated protocols described above is the superior scientific approach.

References

-

ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]

-

Ananda, K., & Gundu Rao, C. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride. PubChem. [Link]

-

Solubility of Things. (n.d.). Methylamine hydrochloride. [Link]

-

ResearchGate. (2023). How can I neutralize aminehydrochlorides?[Link]

-

Osbourn, J. (2020). Conversion of Amines to Amine Salts. YouTube. [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

Wiley Online Library. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?[Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). PubChem. [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?[Link]

-

Pharmaceutical Technology. (2026). Physicochemical Approaches to Enhancing Oral Absorption. [Link]

-

Chemistry LibreTexts. (2020). 15.13: Amines as Bases. [Link]

-

University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

Sources

- 1. Isolation (Recovery) [chem.ualberta.ca]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

Purification methods for 4-Tert-butylpiperidin-1-amine reaction products

Topic: Purification methods for 4-Tert-butylpiperidin-1-amine reaction products Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Status: Active Last Updated: October 26, 2025 Technical Lead: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Reaction Context

This guide addresses the isolation and purification of 4-tert-butylpiperidin-1-amine (CAS: 55666-31-0), a critical hydrazine intermediate often synthesized via the N-amination of 4-tert-butylpiperidine using reagents such as Hydroxylamine-O-sulfonic acid (HOSA) or Chloramine .

The primary challenge in this workflow is separating the product (a hydrazine) from the unreacted starting material (a secondary amine) and preventing oxidative dimerization (tetrazene formation). This guide moves beyond standard protocols, utilizing the distinct pKa differences between amines and hydrazines to engineer a self-validating purification logic.

Key Physical Properties Table

| Property | 4-Tert-butylpiperidine (SM) | 4-Tert-butylpiperidin-1-amine (Product) |

| Structure Type | Secondary Amine | N,N-Disubstituted Hydrazine |

| Approx. pKa (Conjugate Acid) | ~11.2 (Strong Base) | ~7.5 - 8.2 (Weaker Base) |

| Boiling Point | ~170–190°C (Est.) | >200°C (Risk of decomposition) |

| Solubility (pH > 12) | Organic Soluble | Organic Soluble |

| Solubility (pH ~ 9) | Water Soluble (Protonated) | Organic Soluble (Neutral) |

| Oxidation Sensitivity | Low | High (Forms Tetrazenes) |

Core Purification Workflow (The "pH-Switch" Method)

The most robust method for separating the product from the starting material without chromatography is Controlled pH Extraction . This method exploits the ~3 log unit difference in basicity between the piperidine ring nitrogen of the starting material and the N-amino group of the product.

Workflow Logic Diagram

Figure 1: Selective extraction workflow based on pKa differentiation.

Troubleshooting & FAQs

Q1: My product is a dark yellow/brown oil instead of a colorless liquid/solid. What happened?

Diagnosis: Oxidation. Hydrazines are inherently reducing agents and are susceptible to air oxidation. The yellow color typically indicates the formation of tetrazenes (dimers linked by an -N=N- bond) or azo-impurities.

Corrective Protocol:

-

Degas Solvents: Ensure all extraction solvents are degassed or sparged with Nitrogen/Argon.

-

Antioxidant Wash: During the workup, wash the organic phase with a dilute solution of sodium dithionite (Na2S2O4) or sodium metabisulfite . This reduces oxidized impurities back to the hydrazine or water-soluble byproducts.

-

Storage: Store the final product under an inert atmosphere (Ar/N2) at -20°C.

Q2: NMR shows significant starting material (4-tert-butylpiperidine) after workup. How do I remove it?

Diagnosis: Insufficient pH differentiation. If you performed a standard extraction (e.g., just strong base -> organic), both the amine and the hydrazine were extracted.

Corrective Protocol (The "pH 9.5 Wash"):

-

Dissolve your crude mixture in Dichloromethane (DCM) or Diethyl Ether .

-

Prepare a 0.5 M Borate Buffer or adjust dilute HCl carefully to pH 9.0–9.5 .

-

Wash the organic layer with this buffer 2–3 times.

-

Mechanism:[1] At pH 9.5, the starting material (pKa ~11.2) will accept a proton and become charged (

), migrating to the aqueous phase. The product (pKa ~7.8) remains unprotonated and stays in the organic phase [1].

-

-

Dry the organic phase over

and concentrate.

Q3: I tried the pH wash, but my yield dropped dramatically. Where is my product?

Diagnosis: Water solubility of the hydrazine. While the N-amino product is less basic, the introduction of the extra amino group increases polarity and hydrogen bonding capability, making it more water-soluble than the starting material.